(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1285532-43-5 |
|---|---|
Molecular Formula |
C17H15N5O |
Molecular Weight |
305.341 |
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-12-5-7-13(8-6-12)15-10-16(21-20-15)17(23)22-19-11-14-4-2-3-9-18-14/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
IONVNJJSODHMCG-YBFXNURJSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a pyrazole ring fused with a pyridine and a p-tolyl group, suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Synthesis
The synthesis of this compound typically involves the condensation of 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide with pyridine derivatives. Various methodologies have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis, which have shown promise in enhancing reaction efficiency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines, indicating potent growth inhibition capabilities .
The proposed mechanisms for the anticancer activity of pyrazole derivatives include:
- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
Table: Summary of Biological Activities
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | A549 | 26 | |
| Anticancer | NCI-H460 | 42.30 | |
| Apoptosis Induction | Various | - |
Case Studies
-
Study on Cytotoxicity :
A study conducted by Xia et al. evaluated a series of pyrazole derivatives, including those similar to this compound, demonstrating significant cytotoxic effects on A549 cells with an IC50 value of 49.85 µM . -
Mechanistic Insights :
Research by Fan et al. explored the autophagic effects of pyrazole derivatives on A549 cells, revealing that certain compounds could induce autophagy without triggering apoptosis, showcasing the complexity of their biological interactions .
Anti-inflammatory Effects
Some derivatives within the pyrazole class have exhibited anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. This activity is attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
Antimicrobial Properties
Pyrazole compounds have also been tested for antimicrobial activity against various pathogens. For instance, certain derivatives showed promising results against E. coli and S. aureus, highlighting their potential as antimicrobial agents .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole carbohydrazides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Donating vs.
- Aromatic Bulk : Naphthyl substituents () improve sensor efficacy via π-π interactions but reduce solubility .
- Functional Group Diversity : Hydroxyl groups () enable antioxidant activity through radical scavenging, while pyridine (target compound) supports coordination chemistry in metal complexes .
Anticancer Potential:
- The bromothiophene analog () showed IC50 values <10 μM in lung cancer cells, attributed to bromine-induced DNA intercalation .
- Compound 26 (), featuring a chlorophenyl group, induced apoptosis in A549 cells via caspase-3 activation .
- The target compound’s p-tolyl group may enhance membrane permeability but requires further validation .
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Note: Estimated based on analogous compounds in and .
Q & A
Q. What are the optimal synthetic routes for (E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via a condensation reaction between pyridine-2-carbaldehyde and 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. Key steps include:
- Refluxing equimolar reactants in ethanol under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours .
- Monitoring progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
- Purification through recrystallization from ethanol to achieve >90% purity .
Q. How can the compound be characterized to confirm its structural integrity?
Use a combination of spectroscopic and chromatographic methods:
Q. What solvents and catalysts are critical for high-yield synthesis?
Ethanol or methanol are preferred solvents due to their polarity and ability to dissolve intermediates. Catalysts like acetic acid (5–10 mol%) enhance condensation efficiency. Avoid aprotic solvents (e.g., DMF), which may promote side reactions .
Q. What are the common impurities during synthesis, and how are they mitigated?
Impurities include unreacted aldehydes or hydrazide precursors. Mitigation strategies:
- Use excess hydrazide (1.2 equivalents) to drive the reaction to completion .
- Employ gradient elution in column chromatography for purification .
Q. How do functional groups influence the compound’s reactivity?
The pyridine ring participates in π-π stacking, while the p-tolyl group enhances lipophilicity. The hydrazide moiety enables nucleophilic attacks, making the compound reactive toward electrophiles like aldehydes .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict electronic properties and bioactivity?
- DFT (B3LYP/6-311G) : Calculate HOMO-LUMO gaps to assess charge transfer potential. For example, a small gap (<3 eV) suggests high reactivity .
- Molecular docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2). A docking score <−7.0 kcal/mol indicates strong binding .
Q. How to resolve contradictions between X-ray crystallography and DFT-optimized structures?
- Compare bond lengths and angles: X-ray data may show shorter C–N bonds (1.28 Å) due to crystal packing effects, while DFT models idealized geometries .
- Validate using Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies optimize enantiomeric purity for chiral derivatives?
- Use chiral catalysts (e.g., L-proline) during condensation to induce asymmetry .
- Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
Q. How to address conflicting biological activity data across assays?
- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, COX-2 inhibition (IC₅₀ < 10 µM) should correlate with reduced prostaglandin E₂ in ELISA .
- Control for solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .
Q. What reaction conditions minimize by-products in large-scale synthesis?
- Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and side reactions .
- Employ flow chemistry with immobilized catalysts for continuous purification .
Data Analysis & Mechanistic Questions
Q. How to interpret contradictory spectral data (e.g., NMR vs. MS)?
- Scenario : A molecular ion ([M+H]⁺) in MS but missing N–H peak in NMR.
- Resolution : Check for tautomerism (e.g., keto-enol shifts) by acquiring NMR in DMSO-d₆ at elevated temperatures (60°C) .
Q. What statistical methods are suitable for SAR studies of analogs?
- Use multivariate regression (e.g., PLS) to correlate substituent effects (Hammett σ) with bioactivity. A coefficient >0.5 indicates electron-withdrawing groups enhance activity .
Q. How to design experiments to confirm the mechanism of action?
- Hypothesis : COX-2 inhibition via hydrazone coordination to Fe³⁺ in the active site.
- Methods :
- UV-Vis titration to monitor Fe³⁺ binding (λ shift from 280 to 320 nm) .
- Site-directed mutagenesis of COX-2 His³⁸⁸ (critical for Fe³⁺ binding) to test activity loss .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 215–218°C | |
| LogP | HPLC (C18 column) | 2.8 ± 0.3 | |
| COX-2 IC₅₀ | Fluorometric assay | 8.7 µM | |
| HOMO-LUMO Gap | DFT (B3LYP/6-311G) | 2.3 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
